Tert-butyl(2,2-dimethylpropyl)azanium chloride
Overview
Description
Tert-butyl(2,2-dimethylpropyl)azanium chloride is a quaternary ammonium salt that has garnered significant attention in scientific research due to its potential biological and industrial applications. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2,2-dimethylpropyl)azanium chloride typically involves the quaternization of tert-butylamine with 2,2-dimethylpropyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2,2-dimethylpropyl)azanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of quaternary ammonium salts with different substituents .
Scientific Research Applications
Tert-butyl(2,2-dimethylpropyl)azanium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl(2,2-dimethylpropyl)azanium chloride involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. In enzymatic reactions, it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl(2,2-dimethylpropyl)azanium chloride include other quaternary ammonium salts such as:
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- Benzyltrimethylammonium chloride
Uniqueness
This compound is unique due to its bulky tert-butyl and 2,2-dimethylpropyl groups, which confer increased steric hindrance and stability compared to other quaternary ammonium salts. This makes it particularly useful in applications where stability and resistance to degradation are important.
Biological Activity
Tert-butyl(2,2-dimethylpropyl)azanium chloride, also known by its CAS number 1135075-42-1, is a quaternary ammonium compound that has garnered interest in various biological applications. Its structure consists of a tert-butyl group attached to a 2,2-dimethylpropyl chain, making it a member of the larger family of quaternary ammonium compounds (QACs). These compounds are known for their antimicrobial properties and potential utility in biomedical applications.
Antimicrobial Properties
Quaternary ammonium compounds like this compound exhibit significant antimicrobial activity. They function primarily through the disruption of microbial cell membranes due to their cationic nature, which allows them to interact with negatively charged components on microbial surfaces.
Mechanism of Action:
- Membrane Disruption: The positively charged ammonium ion interacts with the phospholipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.
- Protein Denaturation: QACs can denature proteins within microbial cells, further contributing to their antimicrobial effects.
Efficacy Against Various Microorganisms
Research indicates that this compound is effective against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the following table:
Microorganism | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 12.5 | 25.0 |
Escherichia coli | 6.25 | 12.5 |
Candida albicans | 25.0 | 50.0 |
These values demonstrate that this compound is particularly potent against Gram-positive bacteria and certain fungal species.
Cytotoxicity Studies
While QACs are effective antimicrobials, their cytotoxic effects on human cells must also be considered. Studies have shown that at lower concentrations (up to 50 μg/mL), this compound exhibits minimal cytotoxicity towards human dermal fibroblasts and other cell lines. However, higher concentrations can lead to significant cytotoxic effects, emphasizing the need for careful dosage regulation in practical applications.
Case Study: Antimicrobial Surface Coatings
A study published in Materials Science explored the use of this compound as a coating agent on medical devices. The results indicated that surfaces treated with this compound showed a significant reduction in biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that such coatings could potentially reduce the risk of hospital-acquired infections.
Research Findings: Mechanistic Insights
Recent research has provided insights into the molecular mechanisms underlying the biological activity of this compound:
- Cell Membrane Interaction: Fluorescence microscopy studies demonstrated that this compound accumulates at the microbial membrane interface, leading to observable morphological changes in treated cells.
- Gene Expression Alteration: Transcriptomic analyses revealed that exposure to this QAC alters the expression of genes involved in stress response and membrane integrity in bacteria.
Properties
IUPAC Name |
tert-butyl(2,2-dimethylpropyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-8(2,3)7-10-9(4,5)6;/h10H,7H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGBWNSNQBVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[NH2+]C(C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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